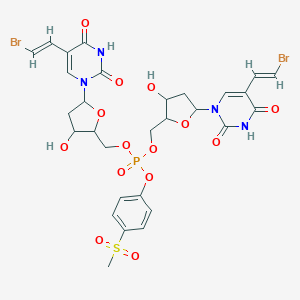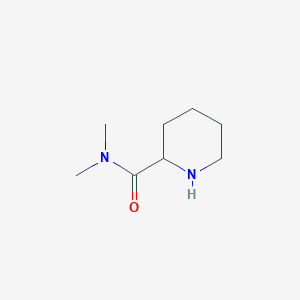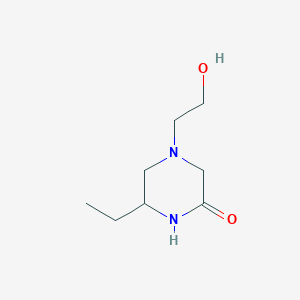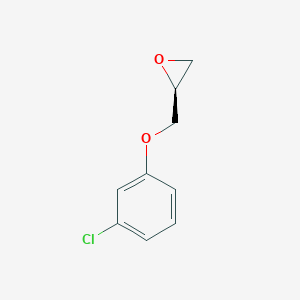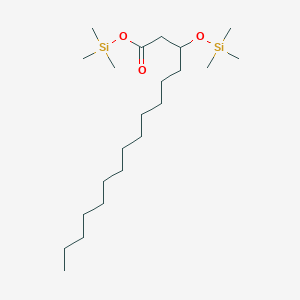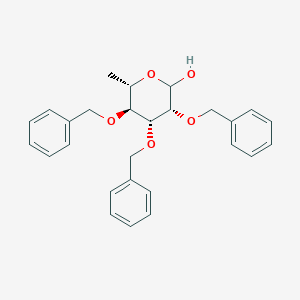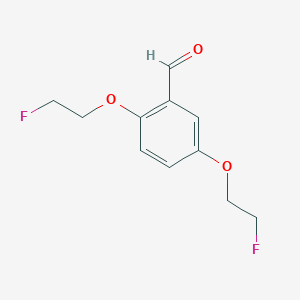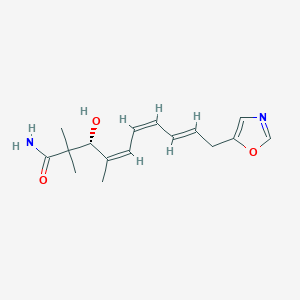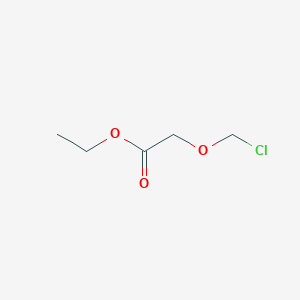
2-(Chloromethoxy)acetic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethoxy)acetic Acid Ethyl Ester is a chemical compound with the molecular formula C5H9ClO3 and a molecular weight of 152.58 g/mol . It is used primarily in research settings, particularly in the field of proteomics . This compound is known for its role in the preparation of antiviral acyclonucleosides and their metabolites .
Vorbereitungsmethoden
The synthesis of 2-(Chloromethoxy)acetic Acid Ethyl Ester involves the reaction of ethyl glycolate with thionyl chloride to form ethyl chloroacetate, which is then reacted with sodium methoxide to yield the final product . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Chemischer Reaktionen
2-(Chloromethoxy)acetic Acid Ethyl Ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Chloromethoxy)acetic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including antiviral agents.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It plays a role in the development of antiviral drugs and other therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-(Chloromethoxy)acetic Acid Ethyl Ester involves its ability to undergo nucleophilic substitution reactions, which allows it to modify other molecules by replacing the chlorine atom with various nucleophiles . This property makes it useful in the synthesis of complex organic molecules and in the modification of biological molecules for research purposes .
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethoxy)acetic Acid Ethyl Ester can be compared with other similar compounds, such as:
Ethyl chloroacetate: Similar in structure but lacks the methoxy group, making it less versatile in certain reactions.
Methyl chloroacetate: Similar but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
2-(Bromomethoxy)acetic Acid Ethyl Ester: Similar but with a bromine atom instead of chlorine, which can lead to different reactivity and reaction conditions.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the chloro and methoxy groups, making it a valuable intermediate in various synthetic pathways .
Eigenschaften
IUPAC Name |
ethyl 2-(chloromethoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-9-5(7)3-8-4-6/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWWPLIBOXOWMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
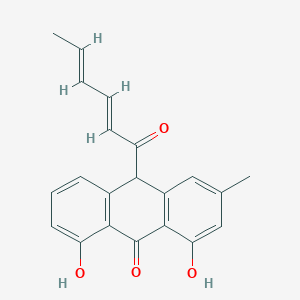
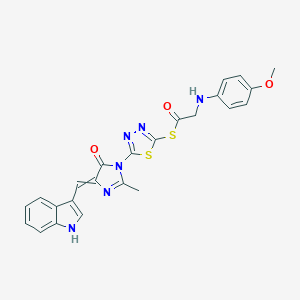
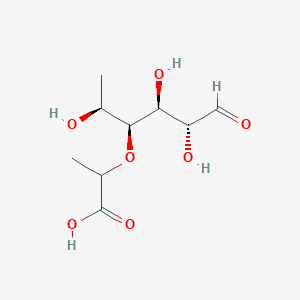
![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)
